
1,3-Dichloro-5-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-methylhexane is an organic compound with the molecular formula C7H14Cl2. It is a derivative of hexane, where two chlorine atoms are substituted at the 1st and 3rd positions, and a methyl group is substituted at the 5th position. This compound is part of the alkane family and is known for its reactivity due to the presence of chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-methylhexane can be synthesized through the chlorination of 5-methylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-methylhexane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and specific reaction conditions can optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes such as 5-methylhex-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-methylhexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms or methyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-methylhexane involves its reactivity due to the presence of chlorine atoms. These atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes, which can further react with other chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropane: Similar structure but with a shorter carbon chain.
1,3-Dichlorobutane: Similar structure with a four-carbon chain.
1,3-Dichloropentane: Similar structure with a five-carbon chain.
Uniqueness
1,3-Dichloro-5-methylhexane is unique due to the presence of a methyl group at the 5th position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other dichlorinated alkanes and can lead to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
67241-15-0 |
|---|---|
Molekularformel |
C7H14Cl2 |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
1,3-dichloro-5-methylhexane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
KSWDHIMOCKSTNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
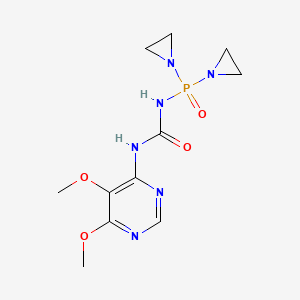
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
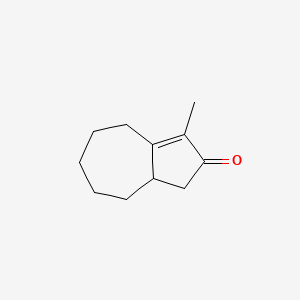
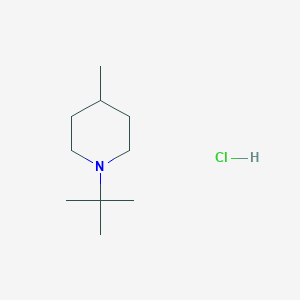

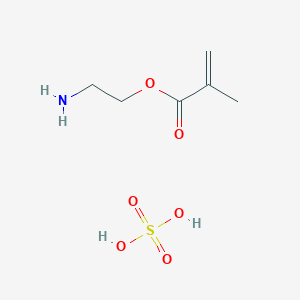
![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)
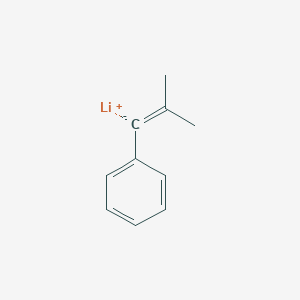
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)

![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
